molecular formula C13H26O6 B7802708 Heptyl beta-D-glucopyranoside CAS No. 128052-80-2

Heptyl beta-D-glucopyranoside

Cat. No.: B7802708
CAS No.: 128052-80-2
M. Wt: 278.34 g/mol
InChI Key: NIDYWHLDTIVRJT-UJPOAAIJSA-N
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Description

Heptyl beta-D-glucopyranoside is a non-ionic surfactant and biochemical reagent. It belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. This compound is composed of a heptyl group attached to a beta-D-glucopyranoside moiety. It is commonly used in biochemical research for its ability to solubilize membrane proteins and prepare lipid vesicles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl beta-D-glucopyranoside can be synthesized through the glycosylation of heptyl alcohol with glucose. The reaction typically involves the use of an acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:

    Reactants: Heptyl alcohol and glucose.

    Catalyst: Acid catalyst (e.g., sulfuric acid).

    Conditions: The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include additional purification steps such as crystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Heptyl beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form corresponding acids.

    Reduction: The compound can be reduced to form this compound alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.

Major Products:

Scientific Research Applications

Heptyl beta-D-glucopyranoside has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of heptyl beta-D-glucopyranoside involves its ability to interact with lipid bilayers and proteins. The heptyl group provides hydrophobic interactions with lipid tails, while the glucopyranoside moiety interacts with the hydrophilic head groups. This dual interaction allows the compound to solubilize membrane proteins and form stable lipid vesicles. The molecular targets include membrane proteins and lipid bilayers, and the pathways involved are related to membrane solubilization and stabilization .

Comparison with Similar Compounds

Heptyl beta-D-glucopyranoside can be compared with other similar compounds such as:

  • Octyl beta-D-glucopyranoside
  • Decyl beta-D-glucopyranoside
  • Dodecyl beta-D-glucopyranoside

Uniqueness: this compound is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic interactions. This balance makes it particularly effective in solubilizing membrane proteins without denaturing them .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-heptoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O6/c1-2-3-4-5-6-7-18-13-12(17)11(16)10(15)9(8-14)19-13/h9-17H,2-8H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDYWHLDTIVRJT-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78617-12-6
Record name Heptyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078617126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl glucoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03338
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HEPTYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU2OC48XBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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